molecular formula C19H25NO2 B2737819 N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide CAS No. 2034414-85-0

N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide

Cat. No.: B2737819
CAS No.: 2034414-85-0
M. Wt: 299.414
InChI Key: CLWJSHLZNNIPAC-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide is a synthetic amide derivative featuring a benzofuran moiety linked via a propyl chain to the nitrogen atom of a propanamide group, which is further substituted with a cyclopentyl ring. The cyclopentyl substituent enhances lipophilicity, which may influence membrane permeability and metabolic stability.

Potential applications remain speculative but may align with pharmacological activities observed in structurally related amides, such as receptor modulation or enzyme inhibition.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c21-19(12-11-15-6-1-2-7-15)20-13-5-9-17-14-16-8-3-4-10-18(16)22-17/h3-4,8,10,14-15H,1-2,5-7,9,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWJSHLZNNIPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Amide-Containing Pesticides ()

Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) share the amide backbone but differ in substituents (Table 1). The target compound’s benzofuran group contrasts with the trifluoromethyl or chlorophenyl moieties in pesticides, which are critical for antifungal activity .

Cycloalkyl and Aromatic Moieties ()

The compound (S)-2-(butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide () features a cycloheptylpropylamine chain and an indole group. Replacing cycloheptyl with cyclopentyl in the target compound reduces steric bulk and lipophilicity, which could enhance binding specificity in compact active sites.

Phthalimide Derivatives ()

3-chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis, shares an aromatic system but differs fundamentally in its imide core. The target compound’s amide group offers greater conformational flexibility compared to the rigid phthalimide structure, making it more suitable for dynamic biological interactions rather than polymer applications .

Table 1: Structural and Functional Comparison of N-(3-(benzofuran-2-yl)propyl)-3-cyclopentylpropanamide with Analogs

Compound Core Structure Key Substituents Potential Application Reference
This compound Propanamide Benzofuran, Cyclopentyl Pharmacological research
Flutolanil Benzamide Trifluoromethyl, Methoxypropyl Antifungal pesticide
(S)-2-(Butylamino)-... () Propanamide Indole, Cycloheptyl Receptor modulation
3-chloro-N-phenyl-phthalimide Phthalimide Chlorine, Phenyl Polymer synthesis

Notes

  • Limitations : Direct pharmacological or physicochemical data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Contradictions : While benzofuran and indole groups both enhance aromatic interactions, their electronic differences (O vs. N) may lead to divergent biological outcomes .
  • Synthesis : Methods inferred from require validation for the target compound’s specific steric and electronic constraints.

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